Cas no 46249-41-6 (4-(aminosulfonyl)benzenesulfonyl chloride)
4-(aminosulfonyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Sulfamoylbenzene-1-sulfonyl chloride
- 4-(AMINOSULFONYL)BENZENESULFONYL CHLORIDE
- Benzenesulfonylchloride, 4-(aminosulfonyl)-
- 4-sulfamoyl-benzenesulfonyl chloride
- 4-sulfamoylbenzenesulphonyl chloride
- 4-Sulfamoyl-benzolsulfonylchlorid
- F3351-0215
- Z108576592
- 4-sulfamoylbenzenesulfonyl Chloride
- A904221
- BS-13915
- SCHEMBL2367293
- MFCD07352256
- AKOS000118393
- 4-Sulfamoylbenzene-1-sulfonylchloride
- 4-(aminosulfonyl)benzenesulfonyl chloride, AldrichCPR
- EN300-14899
- E80973
- Benzenesulfonyl chloride, 4-(aminosulfonyl)-
- CS-0072200
- 46249-41-6
- Benzenesulfonylchloride,4-(aminosulfonyl)-
- DTXSID10449764
- 4-(aminosulfonyl)benzenesulfonyl chloride
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- MDL: MFCD07352256
- Inchi: 1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12)
- InChI Key: LLFQHNCOIPUFIJ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)S(N)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 254.94300
- Monoisotopic Mass: 254.9426777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Density: 1.649
- Boiling Point: 433.957°C at 760 mmHg
- Flash Point: 216.25°C
- Refractive Index: 1.597
- PSA: 111.06000
- LogP: 3.12340
4-(aminosulfonyl)benzenesulfonyl chloride Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-(aminosulfonyl)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037807-250mg |
4-(Aminosulfonyl)benzenesulfonyl chloride |
46249-41-6 | 95% | 250mg |
£111.00 | 2022-03-01 | |
| Fluorochem | 037807-1g |
4-(Aminosulfonyl)benzenesulfonyl chloride |
46249-41-6 | 95% | 1g |
£235.00 | 2022-03-01 | |
| Fluorochem | 037807-5g |
4-(Aminosulfonyl)benzenesulfonyl chloride |
46249-41-6 | 95% | 5g |
£756.00 | 2022-03-01 | |
| Fluorochem | 037807-10g |
4-(Aminosulfonyl)benzenesulfonyl chloride |
46249-41-6 | 95% | 10g |
£1245.00 | 2022-03-01 | |
| TRC | A723288-25mg |
4-(Aminosulfonyl)Benzenesulfonyl Chloride |
46249-41-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A723288-50mg |
4-(Aminosulfonyl)Benzenesulfonyl Chloride |
46249-41-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A723288-250mg |
4-(Aminosulfonyl)Benzenesulfonyl Chloride |
46249-41-6 | 250mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB305347-250 mg |
4-(Aminosulfonyl)benzenesulfonyl chloride, 95%; . |
46249-41-6 | 95% | 250 mg |
€270.60 | 2023-07-19 | |
| abcr | AB305347-1 g |
4-(Aminosulfonyl)benzenesulfonyl chloride, 95%; . |
46249-41-6 | 95% | 1 g |
€473.60 | 2023-07-19 | |
| eNovation Chemicals LLC | Y1254511-100mg |
Benzenesulfonylchloride, 4-(aminosulfonyl)- |
46249-41-6 | 97% | 100mg |
$90 | 2025-02-19 |
4-(aminosulfonyl)benzenesulfonyl chloride Suppliers
4-(aminosulfonyl)benzenesulfonyl chloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-(aminosulfonyl)benzenesulfonyl chloride
4-(Aminosulfonyl)benzenesulfonyl Chloride: A Comprehensive Overview
4-(Aminosulfonyl)benzenesulfonyl chloride (CAS No. 46249-41-6) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a detailed exploration of its properties, synthesis, and recent research advancements, highlighting its potential in various scientific and industrial contexts.
Chemical Structure and Properties
4-(Aminosulfonyl)benzenesulfonyl chloride is an organic compound characterized by its unique molecular structure. The compound consists of a benzene ring substituted with an aminosulfonyl group and a sulfonyl chloride group. The chemical formula is C8H7ClN2O4S2. Its molecular weight is 270.71 g/mol. The presence of the sulfonyl chloride group makes it highly reactive, particularly in nucleophilic substitution reactions, which is a key feature in its synthetic applications.
The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its reactivity and solubility properties make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis and Production
The synthesis of 4-(aminosulfonyl)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with chlorosulfonic acid. This reaction proceeds via the formation of an intermediate sulfamoyl chloride, which is then converted to the final product. The reaction conditions, including temperature, solvent, and catalysts, can be optimized to enhance yield and purity.
An alternative method involves the use of 4-aminobenzenesulfonyl fluoride as a starting material. This approach can offer advantages in terms of reaction efficiency and environmental impact, as fluorine-based reagents are often more selective and less hazardous than their chlorine counterparts.
Applications in Pharmaceutical Research
4-(Aminosulfonyl)benzenesulfonyl chloride has gained significant attention in pharmaceutical research due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases, including cancer, inflammatory disorders, and neurological conditions.
In cancer research, compounds derived from 4-(aminosulfonyl)benzenesulfonyl chloride have shown promise as inhibitors of specific enzymes involved in tumor growth and metastasis. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of sulfonamide derivatives that effectively inhibited the activity of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor cells. These findings suggest potential therapeutic applications for these compounds in cancer treatment.
In the field of inflammatory disorders, research has focused on the anti-inflammatory properties of sulfonamide derivatives. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from 4-(aminosulfonyl)benzenesulfonyl chloride exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These results highlight the potential of these compounds as novel anti-inflammatory agents.
Safety Considerations and Handling
4-(Aminosulfonyl)benzenesulfonyl chloride, like many reactive intermediates, requires careful handling to ensure safety in laboratory settings. The compound is known to be corrosive and can cause severe skin burns and eye damage upon contact. It is also highly reactive with water, releasing toxic fumes such as hydrogen chloride gas. Therefore, it should be stored in dry conditions and handled under a fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.
In addition to physical safety concerns, environmental considerations are also important when working with this compound. Proper disposal methods should be followed to prevent contamination of water sources or soil. Many laboratories adhere to strict waste management protocols to ensure compliance with environmental regulations.
Conclusion
4-(Aminosulfonyl)benzenesulfonyl chloride (CAS No. 46249-41-6) is a valuable compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique chemical structure and reactivity make it an essential intermediate for the development of novel bioactive molecules targeting various diseases. Ongoing research continues to uncover new possibilities for its use in drug discovery and development, underscoring its significance in modern scientific endeavors.
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